N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide
Overview
Description
N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of chromenone derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide is not fully understood. However, it has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. It has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of COX-2, and reduce oxidative stress and inflammation in the brain. It has also been found to induce apoptosis and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide in lab experiments is its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. This makes it a potential candidate for the treatment of inflammatory diseases. Another advantage is its ability to induce apoptosis and inhibit the proliferation of cancer cells, making it a potential candidate for the treatment of cancer.
One of the limitations of using N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
Future Directions
There are several future directions for the study of N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide. One direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is the development of more soluble and less toxic derivatives of N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide. Additionally, the mechanism of action of N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide needs to be further elucidated to fully understand its therapeutic potential.
Scientific Research Applications
N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
In addition, N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. It has been studied in various types of cancer, including breast cancer, colon cancer, and prostate cancer.
N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has also been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-benzyl-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-18-7-9-19(10-8-18)32-23-15-31-22-13-20(11-12-21(22)25(23)28)30-16-24(27)26-14-17-5-3-2-4-6-17/h2-13,15H,14,16H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWASSYKMNVPLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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